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Compound of Interest

Compound Name: Dimethyl 3-methylglutarate

Cat. No.: B101244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Dimethyl 3-
methylglutarate (CAS No. 19184-67-9), also known as Dimethyl 3,3-dimethylpentanedioate.

This document is intended to serve as a comprehensive resource for researchers and

professionals in the fields of chemistry and drug development, offering available spectroscopic

data and the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Dimethyl 3-
methylglutarate.

Table 1: Infrared (IR) Spectroscopy Data
The following prominent absorption peaks were identified from the gas-phase FT-IR spectrum

available in the NIST Chemistry WebBook.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~2950 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1470 Medium C-H bend (alkane)

~1160 Strong C-O stretch (ester)

Table 2: Mass Spectrometry (MS) Data
The mass spectrum for Dimethyl 3-methylglutarate is available in the NIST Chemistry

WebBook. The data is typically acquired using electron ionization (EI). While a detailed

fragmentation pattern is best viewed on the database, key expected fragments are outlined

below.

m/z Putative Fragment Ion

188 [M]⁺ (Molecular Ion)

157 [M - OCH₃]⁺

129 [M - COOCH₃]⁺

115 [M - CH₂COOCH₃]⁺

87 [CH₃OOC-CH₂]⁺

74 [CH₃OOC-H]⁺ (McLafferty rearrangement)

59 [COOCH₃]⁺

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
As of the latest search, experimental ¹H and ¹³C NMR data for Dimethyl 3-methylglutarate
were not available in the public spectral databases accessed, including the Spectral Database

for Organic Compounds (SDBS). Predicted spectra for similar compounds can be found in
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resources like the Human Metabolome Database, but authenticated experimental data for this

specific molecule remains elusive.

Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid

sample.

1. Sample Preparation:

Approximately 5-20 mg of the analyte is accurately weighed for ¹H NMR, while a higher

concentration of 20-50 mg is typically required for ¹³C NMR.

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or Acetone-d₆).

The solution is transferred to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to

calibrate the chemical shift scale to 0 ppm.

2. Instrument Setup and Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the

magnetic field.

The magnetic field is "shimmed" to achieve maximum homogeneity, which results in sharp

spectral lines.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A

larger number of scans is generally required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a

frequency-domain spectrum.

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline of the spectrum is corrected to be flat.

The chemical shifts of the peaks are referenced to the internal standard (e.g., TMS at 0

ppm).

The integrals of the peaks in the ¹H NMR spectrum are determined to provide information on

the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This section describes a common method for obtaining the IR spectrum of a liquid sample.

1. Sample Preparation:

For a neat liquid, a single drop of the sample is placed between two salt plates (e.g., NaCl or

KBr), which are transparent to infrared radiation. The plates are gently pressed together to

create a thin film.

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the

liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrument Setup and Data Acquisition:

A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This

allows for the subtraction of any signals from the atmosphere (e.g., CO₂ and H₂O) and the

sample holder.
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The prepared sample is placed in the instrument's sample compartment.

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple

scans are averaged to improve the signal-to-noise ratio.

3. Data Processing:

The background spectrum is automatically subtracted from the sample spectrum to produce

the final infrared spectrum of the compound.

The positions of the absorption bands (in cm⁻¹) and their relative intensities are analyzed to

identify the functional groups present in the molecule.

Mass Spectrometry (MS)
The following outlines a typical procedure for obtaining an electron ionization mass spectrum.

1. Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC/MS).

The sample is vaporized by heating under a high vacuum.

2. Ionization:

The gaseous sample molecules are bombarded with a high-energy beam of electrons

(typically 70 eV).

This process, known as electron ionization (EI), is a "hard" ionization technique that causes

the molecule to lose an electron, forming a molecular ion (M⁺), and also induces extensive

fragmentation.

3. Mass Analysis:

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection and Spectrum Generation:

An ion detector records the abundance of each ion at a specific m/z value.

The data is plotted as a mass spectrum, which displays the relative abundance of each ion

as a function of its m/z ratio. The most abundant ion is assigned a relative intensity of 100%

and is known as the base peak.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Spectroscopic Data

Chemical Compound

Dissolve in
Deuterated Solvent

NMR

Prepare Thin Film
or place on ATR

IR

Introduce into
Vacuum Chamber

MS

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer Mass Spectrometer

(EI)

Fourier Transform,
Phasing, Integration

Background Subtraction,
Peak Identification

Fragmentation Analysis,
Library Matching

NMR Spectrum
(Chemical Shifts, Coupling)

IR Spectrum
(Wavenumbers, Functional Groups)

Mass Spectrum
(m/z, Fragmentation Pattern)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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